molecular formula C14H18N2O3S B14624073 N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide CAS No. 56753-53-8

N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide

Cat. No.: B14624073
CAS No.: 56753-53-8
M. Wt: 294.37 g/mol
InChI Key: NBILFCYXZPNFDR-UHFFFAOYSA-N
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Description

N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide is an organic compound that features a piperidine ring substituted with a phenylethenesulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid to form the amide bond .

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, followed by subsequent functionalization to introduce the phenylethenesulfonyl and carboxamide groups .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

    Substitution: The phenylethenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler amine derivatives.

Scientific Research Applications

N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide is unique due to the presence of both the phenylethenesulfonyl and carboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from simpler analogs .

Properties

CAS No.

56753-53-8

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide

InChI

InChI=1S/C14H18N2O3S/c17-14(16-10-5-2-6-11-16)15-20(18,19)12-9-13-7-3-1-4-8-13/h1,3-4,7-9,12H,2,5-6,10-11H2,(H,15,17)

InChI Key

NBILFCYXZPNFDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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